(1,1-Diethylpropyl)benzene
Description
Contextualizing (1,1-Diethylpropyl)benzene within Highly Branched Aromatic Systems
This compound, a member of the tertiary alkylbenzene family, consists of a benzene (B151609) ring bonded to a 1,1-diethylpropyl group. nih.gov Its structure exemplifies a highly branched aromatic system where the tertiary carbon atom of the alkyl group is directly attached to the aromatic nucleus. This specific arrangement introduces significant steric congestion around the point of attachment, profoundly influencing the molecule's chemical behavior. The study of this compound and its analogs provides valuable insights into the fundamental principles governing the chemistry of sterically hindered aromatic compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₂₀ |
| Molecular Weight | 176.30 g/mol |
| IUPAC Name | 3-ethylpentan-3-ylbenzene |
| CAS Number | 4170-84-7, 4170-07-4 |
| Appearance | Colorless liquid |
| Odor | Aromatic |
Source: nih.gov
Historical Perspectives on the Synthesis and Characterization of Substituted Alkylbenzenes
The synthesis of alkylbenzenes has a rich history, dating back to the 19th century with the discovery of the Friedel-Crafts reaction in 1877 by Charles Friedel and James Crafts. wikipedia.org This reaction, involving the alkylation of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, became a cornerstone of organic synthesis. wikipedia.org Early methods often resulted in mixtures of products and were plagued by issues such as polyalkylation and carbocation rearrangements. libretexts.orglibretexts.org
The industrial production of long-chain alkylbenzenes for detergents began around the mid-20th century. google.com Initially, branched alkylbenzenes were produced through the alkylation of benzene with tetrapropylene, leading to complex mixtures. google.com However, concerns over the poor biodegradability of these branched-chain derivatives led to a shift towards linear alkylbenzenes (LABs) in the 1960s. google.com The development of more selective catalysts and processes, such as those using solid acid catalysts like zeolites, has been a major focus of research, aiming to improve yields and reduce environmental impact. googleapis.commsu.edu The synthesis of specific, highly branched isomers like this compound has been driven by the need to understand the fundamental effects of steric hindrance on reaction mechanisms.
Significance of Steric Environment in Aromatic Substitution and Alkylation Chemistry
The steric environment created by bulky substituents on a benzene ring plays a crucial role in directing the outcome of aromatic substitution reactions. In the case of this compound, the large 1,1-diethylpropyl group sterically hinders the ortho positions (the carbon atoms adjacent to the substituent). Consequently, electrophilic aromatic substitution reactions are expected to favor substitution at the para position (the carbon atom opposite the substituent) to a greater extent than in less sterically hindered alkylbenzenes like toluene (B28343). masterorganicchemistry.comvaia.com
The Friedel-Crafts alkylation itself is also subject to steric effects. The formation of highly branched alkylbenzenes can be challenging due to potential carbocation rearrangements. However, under specific conditions, such as using less active catalysts, the formation of tertiary alkylbenzenes can be favored. nih.gov
Overview of Research Paradigms for Understanding Complex Alkylbenzene Reactivity
The study of complex alkylbenzenes like this compound relies on a combination of experimental and computational research paradigms.
Experimental Approaches:
Spectroscopic Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry (MS) are fundamental for confirming the structure of synthesized alkylbenzenes and their reaction products. Infrared (IR) spectroscopy can provide information about the functional groups present.
Kinetic Studies: Measuring the rates of reaction for electrophilic substitutions on sterically hindered alkylbenzenes provides quantitative data on the impact of the bulky substituent on reactivity. masterorganicchemistry.com
Product Analysis: Careful separation and quantification of isomeric products from reactions like nitration and halogenation, typically using gas chromatography (GC), allows for the determination of regioselectivity. masterorganicchemistry.com
Computational Approaches:
Quantum Chemical Calculations: Density Functional Theory (DFT) and other computational methods are used to model the structures of reactants, intermediates, and transition states. These calculations can predict the relative energies of different isomers and the activation barriers for various reaction pathways, providing insights into reactivity and regioselectivity.
Molecular Modeling: Computational models can be used to visualize the three-dimensional structure of molecules and to understand the steric interactions that influence their chemistry.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data Type | Key Features |
| ¹³C NMR | Provides information on the number and type of carbon atoms. |
| Mass Spectrometry (GC-MS) | Shows the molecular ion peak and fragmentation patterns characteristic of the structure. |
| IR Spectroscopy | Displays characteristic absorption bands for C-H and C=C bonds of the aromatic ring and alkyl groups. |
Source:
Structure
2D Structure
3D Structure
Properties
CAS No. |
4170-84-7 |
|---|---|
Molecular Formula |
C13H20 |
Molecular Weight |
176.30 g/mol |
IUPAC Name |
3-ethylpentan-3-ylbenzene |
InChI |
InChI=1S/C13H20/c1-4-13(5-2,6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3 |
InChI Key |
WLVNEALRNQEPMS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Branched Alkylbenzenes: Advanced Approaches
Mechanistic Investigations of Friedel-Crafts Alkylation Pathways to Tertiary Alkylbenzenes
Friedel-Crafts alkylation remains a fundamental method for forging carbon-carbon bonds between aromatic rings and alkyl groups. wikipedia.org The reaction typically involves an alkyl halide or an alkene reacting with an aromatic compound in the presence of a Lewis acid catalyst. mt.com However, the synthesis of specific isomers like tertiary alkylbenzenes is often complicated by the reaction's mechanistic intricacies. libretexts.org
A significant challenge in Friedel-Crafts alkylation is the propensity for carbocation intermediates to undergo rearrangement to more stable forms. libretexts.org This phenomenon is a key consideration in the synthesis of tertiary alkylbenzenes. For example, the alkylation of benzene (B151609) with an alkyl halide like 1-chloropentane, which would be expected to form n-pentylbenzene, can instead yield a mixture of isomers, including rearranged products.
The formation of a tertiary carbocation, such as the 1,1-diethylpropyl cation, is thermodynamically favored. When a less stable primary or secondary carbocation is generated from an alkylating agent, it can rearrange via a hydride (H:⁻) or alkyl shift. libretexts.orgmasterorganicchemistry.com For instance, the reaction of benzene with 1-chloro-2,2-dimethylpropane (B1207488) famously yields (1,1-dimethylpropyl)benzene due to an alkyl shift. libretexts.org Similarly, attempting to synthesize (1,1-Diethylpropyl)benzene from a precursor that initially forms a less stable carbocation could lead to the desired tertiary product through such rearrangements. The stability of carbocations follows the order: tertiary > secondary > primary. khanacademy.org This driving force means that if a secondary carbocation can rearrange to a tertiary one, it will likely do so before alkylating the benzene ring. youtube.com
Consider the alkylation of benzene with 3-pentanol (B84944) in the presence of a strong acid. The acid protonates the hydroxyl group, which then leaves as a water molecule, generating a secondary carbocation at the third carbon position. A subsequent hydride shift from an adjacent carbon could potentially lead to a more stable tertiary carbocation, although in the case of the 3-pentyl cation, it is already relatively stable. The direct formation from a tertiary precursor, like 3-chloro-3-ethylpentane (B11943469), would be a more direct route, minimizing rearrangements. cerritos.edu
The choice of Lewis acid catalyst is crucial in directing the outcome of Friedel-Crafts alkylation. wikipedia.org Strong Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are commonly used to generate the carbocation electrophile from an alkyl halide or to activate an alkene. mt.comnih.gov The catalyst's primary role is to increase the electrophilicity of the alkylating agent. wikipedia.org
The interaction between the Lewis acid, the alkylating agent, and the aromatic substrate can influence the regioselectivity of the reaction. In the case of substituted benzenes, the catalyst can affect the ortho, meta, and para distribution of the product. For the synthesis of tertiary alkylbenzenes from benzene, regioselectivity on the benzene ring itself is not a factor. However, the nature of the catalyst can influence the extent of carbocation rearrangement and other side reactions. nih.gov Milder Lewis acids may sometimes be employed to reduce unwanted side reactions, though this can come at the cost of reaction rate. wikipedia.org
The synergy between Brønsted and Lewis acids has also been explored. For instance, a dual system involving a protic acid and an iron catalyst can promote the site-selective tert-alkylation of electron-rich arenes. escholarship.orgdntb.gov.ua In such systems, the Lewis acid is thought to enhance the acidity of the Brønsted acid, facilitating the formation of the tertiary carbocation from precursors like tertiary alcohols. escholarship.org
| Catalyst Type | Example | Role in Tertiary Alkylbenzene Synthesis | Reference |
| Strong Lewis Acid | AlCl₃, FeCl₃ | Generates carbocation from alkyl halides; promotes alkylation. | mt.com |
| Solid Acid | Zeolites (e.g., H-Mordenite) | Provides active sites for alkylation with olefins; can influence selectivity. | mdpi.comrsc.org |
| Synergistic System | HBr / FeCl₃ | Enhances acidity for carbocation formation from tertiary alcohols. | escholarship.org |
This table provides an interactive overview of different catalyst types used in the synthesis of tertiary alkylbenzenes.
Several competing reactions can lower the yield of the desired tertiary alkylbenzene in Friedel-Crafts alkylation. One of the most common is polyalkylation. libretexts.org The introduction of an alkyl group, which is electron-donating, activates the aromatic ring, making the product more nucleophilic than the starting material. cerritos.edulumenlearning.com Consequently, the monoalkylated product can undergo further alkylation, leading to di- or tri-substituted byproducts. libretexts.org Using a large excess of the aromatic substrate can help to minimize this issue. libretexts.org
Another significant side reaction is dealkylation, which is essentially the reverse of the alkylation process. This equilibrium can be shifted towards dealkylation at higher temperatures. researchgate.net Isomerization of the product can also occur, where the alkyl group migrates to a different position on the ring, driven by thermodynamic stability.
Furthermore, the reaction is generally not effective with strongly deactivated aromatic rings, such as nitrobenzene, or rings containing amino groups (-NH₂, -NHR, -NR₂) which react with and deactivate the Lewis acid catalyst. libretexts.orglumenlearning.com
Novel Catalytic Systems for the Direct Arylation of Highly Branched Alkenes
To overcome the limitations of traditional Friedel-Crafts chemistry, particularly carbocation rearrangements and the use of corrosive catalysts, new synthetic strategies have been developed. These often rely on transition metal catalysis, which operates via different mechanistic pathways. acs.org
Transition metal-catalyzed hydroarylation involves the direct addition of an aromatic C-H bond across the double bond of an alkene. duke.edu This method is highly atom-economical and can offer regioselectivity different from that of acid-catalyzed processes. researchgate.netdigitellinc.com Catalysts based on rhodium, iridium, palladium, and ruthenium have been developed for this purpose. acs.orgacs.org
A key advantage of these systems is the potential to avoid carbocationic intermediates, thereby suppressing rearrangements. acs.org This allows for the synthesis of linear alkylbenzenes from α-olefins, a product not easily obtained via Friedel-Crafts. Conversely, by tuning the catalyst and reaction conditions, it is possible to control the formation of branched isomers. For instance, iridium-catalyzed hydroarylation of 1,1-disubstituted alkenes has been reported, providing a route to compounds with quaternary carbon centers attached to an aromatic ring. acs.org This approach offers a modern alternative for synthesizing structures like this compound from the corresponding highly branched alkene.
| Catalyst System | Alkene Type | Product Selectivity | Reference |
| Rhodium (Rh) | α-Olefins | Typically linear (anti-Markovnikov) | acs.org |
| Iridium (Ir) | 1,1-Disubstituted Alkenes | Branched (quaternary centers) | acs.org |
| Palladium (Pd) | Various | Used in cross-coupling, requires pre-functionalized arenes | acs.org |
This interactive table summarizes transition metal catalysts and their selectivity in hydroarylation reactions.
The use of heterogeneous catalysts, particularly zeolites and other solid acids, represents a significant advancement in industrial alkylation processes. mdpi.com These catalysts offer several advantages over homogeneous Lewis acids like AlCl₃, including easier separation from the reaction mixture, reduced corrosion, and the potential for regeneration and reuse. researchgate.netresearchgate.net
Zeolites such as Y-zeolite, Beta, and ZSM-5 are widely used in the liquid-phase alkylation of benzene with olefins. mdpi.com Their catalytic activity stems from strong Brønsted acid sites within their porous structure. The shape and size of the zeolite pores can influence the selectivity of the reaction, sometimes favoring the formation of less bulky isomers or preventing polyalkylation. mdpi.com For instance, narrow-pore zeolites tend to produce fewer and smaller branched hydrocarbons compared to wide-pore zeolites. mdpi.com The reaction conditions, including temperature and the molar ratio of benzene to olefin, are critical parameters that affect conversion and product distribution. mdpi.com While highly effective, catalyst deactivation due to coke or resin formation on the surface is a challenge that requires careful management in industrial applications. mdpi.com
Green Chemistry Approaches and Sustainable Synthesis Research for Branched Alkylbenzenes
The industrial production of branched alkylbenzenes has historically relied on methods that are now considered environmentally problematic, such as the use of tetrapropylene, which led to the formation of environmentally persistent products. This has spurred significant research into greener and more sustainable synthetic routes. A primary focus of green chemistry is the replacement of hazardous and corrosive catalysts, like aluminum chloride (AlCl₃) and hydrofluoric acid, with more environmentally benign alternatives.
Solid acid catalysts, including zeolites, are emerging as a viable replacement, offering advantages such as reduced corrosivity, easier separation from the reaction mixture, and the potential for regeneration and reuse. Another promising avenue is the use of acidic ionic liquids, such as Et₃NHCl-AlCl₃, which can serve as both the catalyst and the solvent. These systems can lead to high conversion rates and selectivity under milder reaction conditions, thereby reducing energy consumption. For instance, in the alkylation of benzene with C₆ α-olefin dimers using an ionic liquid catalyst, a 100% conversion rate and 91.0% selectivity towards the monoalkylated product were achieved at a moderate temperature of 30°C.
Sustainable synthesis also involves exploring alternative feedstocks. Innovations include methods for producing branched alkylbenzenes from waste plastic feedstocks, which offers a circular economy approach to chemical manufacturing. Furthermore, the development of processes that utilize green promoters, such as ethanol (B145695), aims to reduce pollution and minimize environmental damage by improving reaction efficiency and reducing the amount of acid required.
Advanced Alkylation Agent Precursors and Their Mechanistic Implications
The synthesis of highly branched alkylbenzenes like this compound, which features a quaternary carbon atom directly attached to the aromatic ring, presents unique synthetic challenges. The selection and design of the alkylating agent precursor are critical for successfully forming these sterically congested centers.
Utilizing Alcohols and Halogenoalkanes in Formation of Quaternary Carbon Centers on Benzene
The classic method for introducing an alkyl group onto a benzene ring is the Friedel-Crafts alkylation, which traditionally employs halogenoalkanes as precursors in the presence of a Lewis acid catalyst. To synthesize this compound, a suitable precursor would be a haloalkane like 3-chloro-3-ethylpentane.
The mechanism begins with the interaction between the halogenoalkane and the Lewis acid catalyst (e.g., AlCl₃). The catalyst polarizes the carbon-halogen bond, facilitating its cleavage to form a carbocation electrophile. In the case of 3-chloro-3-ethylpentane, this process generates the 1,1-diethylpropyl carbocation, a tertiary carbocation.
Mechanism of Electrophile Formation: CH₃CH₂C(Cl)(CH₂CH₃)₂ + AlCl₃ → [CH₃CH₂C(CH₂CH₃)₂]⁺ + [AlCl₄]⁻
This tertiary carbocation is relatively stable, which is crucial for the subsequent steps. The electron-rich π system of the benzene ring then acts as a nucleophile, attacking the carbocation to form a resonance-stabilized intermediate known as an arenium ion or sigma complex. Finally, a base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon bearing the new alkyl group, restoring the aromaticity of the ring and regenerating the catalyst.
Alcohols can also serve as precursors for alkylation, typically in the presence of a strong Brønsted or Lewis acid. For instance, 3-ethyl-3-pentanol (B146929) could be used. The acid protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). Subsequent departure of the water molecule generates the same 1,1-diethylpropyl carbocation, which then reacts with benzene as described above.
Modern advancements have also introduced dual catalytic systems, such as Mn/Ni catalysts, for the hydroalkylation of olefins with alkyl halides to create quaternary carbons, showcasing the ongoing innovation in forming these complex structures.
Strategic Design of Alkylating Agents to Mitigate Rearrangement and Improve Selectivity
A significant limitation of Friedel-Crafts alkylation is the propensity of the carbocation intermediate to undergo rearrangement to a more stable form. This often leads to a mixture of isomeric products. For example, attempting to synthesize propylbenzene (B89791) using 1-chloropropane (B146392) results in the formation of isopropylbenzene as the major product, because the initially formed primary carbocation rapidly rearranges to a more stable secondary carbocation via a hydride shift.
The strategic design of the alkylating agent is paramount to circumvent this issue. One of the most effective strategies is to choose a precursor that directly forms the most stable possible carbocation, thus precluding the possibility of rearrangement. The synthesis of this compound is a prime example of this strategy. The precursor, 3-chloro-3-ethylpentane or 3-ethyl-3-pentanol, generates a tertiary carbocation, which is the most stable type of carbocation and therefore does not rearrange.
When direct formation of a stable carbocation is not feasible, an alternative strategy is Friedel-Crafts acylation followed by reduction. In this two-step process, an acyl group is introduced onto the benzene ring using an acyl halide or anhydride. The resulting acylium ion is resonance-stabilized and does not undergo rearrangement. The ketone product can then be reduced to the desired alkyl group, for example, through a Clemmensen or Wolff-Kishner reduction. This method ensures the formation of a straight-chain alkylbenzene without isomeric impurities.
Improving the regioselectivity of the reaction is another critical aspect. While alkyl groups are activating and ortho-, para-directing, traditional Friedel-Crafts alkylation can lead to polyalkylation because the alkylated product is more reactive than the starting material. Using a large excess of the aromatic substrate can favor monoalkylation. Furthermore, recent research has focused on developing highly selective catalysts. For example, gold-catalyzed C-H alkylation of unactivated arenes has demonstrated high para-selectivity without the need for a directing group, representing a significant advance in controlling the position of substitution.
Data Tables
Table 1: Comparison of Catalytic Systems for Benzene Alkylation
| Catalyst System | Alkylating Agent | Target Product | Key Advantages | Reference(s) |
|---|---|---|---|---|
| AlCl₃ (Lewis Acid) | Halogenoalkanes, Alcohols | Branched Alkylbenzenes | High reactivity, well-established | , |
| Solid Acids (e.g., Zeolites) | Olefins | Linear Alkylbenzenes | Reusable, non-corrosive, environmentally safer | |
| Acidic Ionic Liquids | Olefin Dimers | Branched Alkylbenzenes | High conversion and selectivity, mild conditions | |
| Gold Catalysts | Diazoesters | para-Alkylbenzenes | High para-selectivity, functional group tolerance |
Table 2: Challenges and Mitigation Strategies in Friedel-Crafts Alkylation
| Challenge | Description | Mitigation Strategy | Reference(s) |
|---|---|---|---|
| Carbocation Rearrangement | Intermediate carbocation rearranges to a more stable isomer, leading to undesired products. | 1. Use precursors that form stable (e.g., tertiary) carbocations.2. Employ Friedel-Crafts acylation followed by reduction. | ,, |
| Polyalkylation | The alkylated product is more reactive than benzene, leading to multiple substitutions. | 1. Use a large excess of the benzene substrate.2. Friedel-Crafts acylation (acyl group is deactivating). | , |
| Low Regioselectivity | Formation of a mixture of ortho, meta, and para isomers. | Develop highly selective catalysts (e.g., gold-based systems for para-selectivity). |
Elucidation of Reaction Mechanisms in 1,1 Diethylpropyl Benzene Formation and Transformation
Detailed Analysis of Electrophilic Aromatic Substitution (EAS) Mechanisms Yielding Branched Isomers
Electrophilic aromatic substitution (EAS) is the cornerstone reaction for attaching substituents to an aromatic ring. handwiki.orgnumberanalytics.com In the context of producing branched isomers like (1,1-diethylpropyl)benzene, the EAS mechanism involves the reaction of an aromatic ring, such as benzene (B151609), with a strong electrophile. pressbooks.publibretexts.org The process is generally catalyzed by a Lewis acid, which helps in the generation of the carbocation electrophile from a precursor like an alkyl halide or an alcohol. mt.comucalgary.ca
Sigma (σ) Complex Formation and Its Stability in Tertiary Alkylbenzene Synthesis
The EAS mechanism proceeds in two main steps. masterorganicchemistry.com The initial and rate-determining step is the attack of the aromatic ring's π-electron system on the electrophile (E+). masterorganicchemistry.comchemistrysteps.com This attack disrupts the ring's aromaticity, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or, more commonly, a sigma (σ) complex. pressbooks.pubrutgers.edunptel.ac.in In this intermediate, the electrophile is attached to one of the ring's carbon atoms, which becomes sp³-hybridized, breaking the continuous conjugation of the ring. pressbooks.pubchemistrysteps.com
The positive charge in the sigma complex is delocalized across the remaining sp²-hybridized carbons of the ring (specifically at the ortho and para positions relative to the point of attack) through resonance. dnrcollege.org The stability of this sigma complex is a crucial factor influencing the reaction rate. libretexts.org
In the synthesis of tertiary alkylbenzenes, the attachment of an alkyl group, which is electron-donating via an inductive effect, helps to stabilize the positive charge of the sigma complex. rutgers.edulibretexts.org This stabilization is more pronounced when the electrophilic attack occurs at the ortho and para positions, as some of the resulting resonance structures place the positive charge on the carbon atom bearing the alkyl group, creating a more stable tertiary carbocation character within the complex. rutgers.edu This inherent stability of the intermediate facilitates the formation of highly branched alkylbenzenes.
Proton Transfer Dynamics in Aromaticity Restoration
The second step of the EAS mechanism is a fast deprotonation step that restores the highly stable aromatic system. masterorganicchemistry.comorganicchemistrytutor.com A weak base, often the complex anion formed from the Lewis acid catalyst (e.g., AlCl₄⁻ when AlCl₃ is the catalyst), abstracts a proton from the sp³-hybridized carbon atom of the sigma complex—the same carbon that now bears the new alkyl substituent. ucalgary.caopenochem.orgbyjus.com The electrons from the broken carbon-hydrogen bond move back into the ring, re-forming the π-system and restoring aromaticity. youtube.com This final proton transfer step is energetically favorable as it leads to the formation of the stable aromatic product. masterorganicchemistry.com
Role of Carbocation Intermediates in Rearrangement and Product Distribution
A significant characteristic of Friedel-Crafts alkylation is the involvement of carbocation intermediates, which are susceptible to rearrangement. ucalgary.calibretexts.org This tendency complicates product outcomes, as the initial carbocation formed from the alkylating agent can reorganize into a more stable carbocation before attacking the benzene ring. byjus.commasterorganicchemistry.com
Hydride and Alkyl Shifts Influencing the Tertiary Alkyl Substituent Structure
Carbocation rearrangements occur to achieve greater stability, typically transforming a less stable primary or secondary carbocation into a more stable secondary or tertiary one. numberanalytics.com This process happens through the migration of a group from an adjacent carbon to the positively charged carbon. The two primary types of these migrations are:
Hydride Shift: The migration of a hydrogen atom with its bonding pair of electrons (a hydride ion, H⁻). numberanalytics.comlibretexts.org This is common when a secondary carbocation can rearrange to a more stable tertiary carbocation. libretexts.org
Alkyl Shift: The migration of an alkyl group (like a methyl group) with its bonding electrons. libretexts.orgmasterorganicchemistry.com This often occurs when a secondary carbocation is adjacent to a quaternary carbon, allowing for rearrangement to a more stable tertiary carbocation. libretexts.orgmasterorganicchemistry.com
A classic example illustrating an alkyl shift is the Friedel-Crafts alkylation of benzene with 1-chloro-2,2-dimethylpropane (B1207488). Instead of the expected neopentylbenzene, the major product is (1,1-dimethylpropyl)benzene. libretexts.org This occurs because the initially formed primary carbocation rapidly rearranges via a 1,2-methyl shift to form a more stable tertiary carbocation, which then acts as the electrophile in the EAS reaction. libretexts.org
Equilibrium and Kinetic Control in Carbocation Pathways Leading to this compound
The final product distribution in reactions with competing pathways can be governed by either kinetic or thermodynamic control. wikipedia.org
Kinetic Control: At lower temperatures, the reaction is essentially irreversible. The major product will be the one that is formed fastest—the one with the lowest activation energy (ΔG‡). pressbooks.pubnumberanalytics.com This is the kinetic product.
Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing an equilibrium to be established. The major product will be the most stable one—the one with the lowest Gibbs free energy (ΔG°). pressbooks.pubnumberanalytics.com This is the thermodynamic product.
In the context of Friedel-Crafts alkylation, the formation of this compound via rearrangement is a pathway that leads to a highly stable tertiary alkylbenzene. If the reaction conditions (such as higher temperature) allow for equilibrium to be reached, the more stable, rearranged product is favored (thermodynamic control). wikipedia.orgpressbooks.pub Under conditions of kinetic control (lower temperatures), it is possible to obtain a mixture of products, but rearrangements like hydride and alkyl shifts are often so rapid that the product derived from the more stable carbocation still predominates. masterorganicchemistry.comlibretexts.org The reversibility of Friedel-Crafts alkylation itself can also be a factor, potentially allowing for the isomerization of less stable products to more stable ones over time, further favoring the thermodynamic product. byjus.com
| Control Type | Reaction Conditions | Favored Product | Basis of Selection |
| Kinetic Control | Lower temperatures, shorter reaction times | The product that forms fastest | Lowest activation energy |
| Thermodynamic Control | Higher temperatures, longer reaction times | The most stable product | Lowest Gibbs free energy (most stable) |
Elimination Reaction Mechanisms Relevant to Alkylbenzene Precursors
The two main elimination mechanisms are:
E1 (Elimination, Unimolecular): This is a two-step mechanism that proceeds through a carbocation intermediate, similar to the Sₙ1 reaction. matanginicollege.ac.inalgoreducation.com The rate-determining step is the formation of the carbocation. matanginicollege.ac.in Because it involves a carbocation, the E1 pathway is also susceptible to the same hydride and alkyl shift rearrangements seen in Friedel-Crafts alkylation. orgoreview.com E1 reactions are favored by weak bases and higher temperatures. matanginicollege.ac.in
E2 (Elimination, Bimolecular): This is a one-step, concerted mechanism where a strong base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. libretexts.org The reaction rate depends on the concentration of both the substrate and the base. matanginicollege.ac.in
The conditions used for Friedel-Crafts alkylation (a Lewis acid catalyst) are not typically those that favor elimination. However, the generation of carbocations from secondary and tertiary alkyl halides or alcohols (using a Brønsted acid) can lead to competing E1 elimination, especially at elevated temperatures. algoreducation.comorgoreview.com Therefore, controlling reaction conditions is essential to maximize the yield of the desired alkylation product and minimize the formation of alkene byproducts from these precursor elimination reactions.
| Mechanism | Molecularity | Number of Steps | Carbocation Intermediate? | Base Requirement | Competing Substitution Reaction |
| E1 | Unimolecular | Two | Yes | Weak base often sufficient | Sₙ1 |
| E2 | Bimolecular | One | No | Strong base typically required | Sₙ2 |
E1 and E2 Pathways from Substituted Halides or Alcohols
Elimination reactions are a primary method for synthesizing alkenes by removing atoms or groups from adjacent carbon atoms. byjus.com The two most common mechanisms are the unimolecular elimination (E1) and the bimolecular elimination (E2). byjus.com The choice between these pathways is heavily influenced by the structure of the substrate, the nature of the leaving group, the strength of the base, and the solvent.
For the formation of an alkene precursor to this compound, one would typically start with a tertiary substrate like 3-ethyl-3-pentanol (B146929) or 3-halo-3-ethylpentane. Due to the tertiary nature of this substrate, the E1 pathway is strongly favored.
The E1 (Unimolecular Elimination) Mechanism
The E1 reaction is a two-step process that proceeds through a carbocation intermediate. byjus.com It is favored for tertiary and secondary substrates because they can form relatively stable carbocations. iitk.ac.in Weak bases and polar protic solvents also promote the E1 pathway. iitk.ac.in
Step 1: Formation of a Carbocation: The rate-determining step involves the slow departure of the leaving group to form a carbocation. masterorganicchemistry.com In the case of an alcohol like 3-ethyl-3-pentanol, the hydroxyl group (-OH) is first protonated by an acid to form a good leaving group, water (H₂O). youtube.com For a tertiary halide like 3-bromo-3-ethylpentane, the carbon-halogen bond breaks. This results in a stable tertiary carbocation (the 3-ethyl-3-pentyl cation).
Step 2: Deprotonation: A weak base, often the solvent (e.g., ethanol (B145695) or water), removes a proton from a carbon atom adjacent (beta) to the positively charged carbon. The electrons from the C-H bond then form the pi bond of the alkene. byjus.com
The rate of the E1 reaction is dependent only on the concentration of the substrate, exhibiting first-order kinetics (Rate = k[Substrate]). youtube.com
The E2 (Bimolecular Elimination) Mechanism
The E2 reaction is a concerted, one-step process where the base removes a proton, and the leaving group departs simultaneously, forming the double bond. youtube.com This mechanism requires a specific anti-periplanar geometry between the beta-hydrogen and the leaving group. orgoreview.com It is favored by strong bases and is possible for primary, secondary, and tertiary substrates. iitk.ac.in
For a tertiary substrate, the E2 pathway competes with the E1 pathway. A high concentration of a strong, non-bulky base would favor the E2 mechanism over E1. masterorganicchemistry.com The rate of the E2 reaction depends on the concentration of both the substrate and the base, following second-order kinetics (Rate = k[Substrate][Base]). youtube.com
Table 1: Comparison of E1 and E2 Reaction Pathways for a Tertiary Substrate
| Feature | E1 Mechanism | E2 Mechanism |
| Kinetics | First-order | Second-order |
| Rate Equation | Rate = k[Substrate] | Rate = k[Substrate][Base] |
| Number of Steps | Two (Carbocation intermediate) | One (Concerted) |
| Base Requirement | Weak base is sufficient | Strong base is required |
| Substrate Structure | Favored by 3° > 2° | Possible for 1°, 2°, and 3° |
| Leaving Group | Good leaving group required | Good leaving group required |
| Stereochemistry | No specific geometry required | Requires anti-periplanar geometry |
| Regioselectivity | Zaitsev's rule generally followed | Zaitsev or Hofmann, depends on base |
Influence of Bulky Bases on Regioselectivity (Zaitsev vs. Hofmann)
Regioselectivity becomes a key consideration when an unsymmetrical substrate can form more than one alkene product. While the symmetrical 3-ethyl-3-pentyl precursor yields only 3-ethyl-2-pentene, the principles governing product distribution are critical in organic synthesis. This choice between forming the more substituted alkene (Zaitsev product) or the less substituted alkene (Hofmann product) is primarily influenced by steric factors, particularly the size of the base used in the elimination. numberanalytics.com
To illustrate this, consider the elimination reaction of an unsymmetrical tertiary halide, 2-bromo-2-methylbutane. This substrate has two different types of beta-hydrogens, leading to two possible alkene products.
Zaitsev's Rule
Zaitsev's rule states that in an elimination reaction, the more substituted (and therefore more thermodynamically stable) alkene will be the major product. chemistnotes.com This occurs when a small, strong base, such as sodium ethoxide (NaOEt) or potassium hydroxide (B78521) (KOH), is used. orgoreview.com The small base can easily access the more sterically hindered internal beta-hydrogen, leading to the formation of the more stable, more substituted alkene. For 2-bromo-2-methylbutane, the Zaitsev product is the trisubstituted alkene, 2-methyl-2-butene.
Hofmann's Rule
The Hofmann rule predicts that the major product will be the less substituted alkene. masterorganicchemistry.com This outcome is favored when a sterically hindered, bulky base is used, such as potassium tert-butoxide (KOt-Bu) or lithium diisopropylamide (LDA). orgoreview.comksu.edu.sa The large size of the base makes it difficult to approach the sterically hindered internal beta-hydrogens. Instead, it preferentially abstracts a more accessible proton from the less substituted, terminal beta-carbon. orgoreview.com This results in the formation of the less stable, "Hofmann" product. For 2-bromo-2-methylbutane, the Hofmann product is the disubstituted alkene, 2-methyl-1-butene.
The steric hindrance in the transition state determines the outcome. With a bulky base, the transition state leading to the Hofmann product is lower in energy due to reduced steric strain compared to the transition state for the Zaitsev product. masterorganicchemistry.com
Table 2: Regioselectivity in the E2 Elimination of 2-Bromo-2-methylbutane
| Base | Base Structure | Base Type | Major Product | Minor Product | Governing Rule |
| Sodium Ethoxide | CH₃CH₂O⁻Na⁺ | Small | 2-methyl-2-butene | 2-methyl-1-butene | Zaitsev |
| Potassium tert-Butoxide | (CH₃)₃CO⁻K⁺ | Bulky | 2-methyl-1-butene | 2-methyl-2-butene | Hofmann |
Steric and Electronic Effects Governing 1,1 Diethylpropyl Benzene Chemistry
Conformational Analysis of the 1,1-Diethylpropyl Substituent and Its Impact on Aromatic Ring Interaction
The 1,1-diethylpropyl group, also known as the tert-amyl group, is a sterically demanding substituent. The free rotation around the single bond connecting the tertiary carbon to the benzene (B151609) ring is hindered, leading to distinct rotational conformations. The spatial arrangement of the two ethyl groups and the methyl group relative to the plane of the benzene ring significantly influences the interaction between the substituent and the aromatic π-system.
Quantification of Steric Hindrance from the Tertiary Alkyl Group on Reaction Rates and Selectivity
The sheer size of the 1,1-diethylpropyl group imposes significant steric hindrance at the reaction center, profoundly affecting both the rate and selectivity of chemical reactions. spcmc.ac.in Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents. spcmc.ac.in This effect is particularly pronounced in reactions where a reagent needs to approach the aromatic ring, such as in electrophilic aromatic substitution.
The selectivity of a reaction, particularly the ratio of products formed, is also heavily influenced by steric hindrance. In the case of (1,1-diethylpropyl)benzene, electrophilic attack is much more likely to occur at the para position than the ortho positions to avoid the severe steric clash with the bulky tertiary alkyl group. numberanalytics.complymouth.ac.uk
Ortho/Para Directing Effects in Electrophilic Aromatic Substitution with Bulky Substituents
Alkyl groups are classified as ortho, para-directors in electrophilic aromatic substitution reactions. libretexts.orglibretexts.org This is because they are electron-donating groups, which activate the benzene ring towards electrophilic attack and stabilize the intermediate carbocation (the arenium ion) formed during the reaction. libretexts.orgmasterorganicchemistry.com The electron-donating nature of the alkyl group enriches the electron density at the ortho and para positions of the benzene ring. libretexts.org
However, with a sterically demanding substituent like the 1,1-diethylpropyl group, the para product is overwhelmingly favored over the ortho product. numberanalytics.complymouth.ac.uk The large size of the substituent creates significant steric hindrance at the two ortho positions, making it difficult for the incoming electrophile to attack these sites. spcmc.ac.in This steric effect often outweighs the slight statistical advantage of having two ortho positions available for substitution compared to one para position.
The table below illustrates the general trend observed in the nitration of alkylbenzenes with varying steric bulk of the alkyl group. While specific data for this compound is not provided, the trend from toluene (B28343) to t-butylbenzene clearly demonstrates the increasing preference for para substitution with increasing steric hindrance.
Product Distribution in the Nitration of Alkylbenzenes
| Alkylbenzene | % ortho | % meta | % para |
| Toluene (Methylbenzene) | 58 | 5 | 37 |
| tert-Butylbenzene | 12 | 8 | 80 |
This table demonstrates the trend of decreasing ortho substitution and increasing para substitution as the steric bulk of the alkyl group increases. Data is generalized from typical organic chemistry principles.
This pronounced para-directing effect is a key feature in the synthetic applications of this compound and other similarly bulky alkylbenzenes, allowing for a high degree of regioselectivity in electrophilic aromatic substitution reactions. numberanalytics.com
Inductive Effects of the Highly Branched Alkyl Group on Benzene Ring Reactivity
Alkyl groups are generally considered to be electron-donating through the inductive effect (+I effect). libretexts.orgquora.com This effect involves the polarization of the sigma bond between the substituent and the benzene ring, leading to a net donation of electron density to the ring. The 1,1-diethylpropyl group, being a highly branched tertiary alkyl group, has a significant +I effect.
The electron-donating nature of the 1,1-diethylpropyl group increases the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. lumenlearning.comlibretexts.org This activating effect is a key characteristic of alkylbenzenes in electrophilic aromatic substitution reactions. The stability of the carbocation intermediate formed during the reaction is also enhanced by the electron-donating inductive effect of the alkyl group. libretexts.org
It is important to note that while the inductive effect activates the entire ring, the effect is strongest at the point of attachment and diminishes with distance. The combination of this activating inductive effect and the steric hindrance discussed earlier results in the observed high reactivity and strong para-selectivity of this compound in electrophilic aromatic substitution.
Computational Assessment of Steric and Electronic Parameters (e.g., A-values, Cone Angles for Analogous Systems)
Computational chemistry provides valuable tools for quantifying the steric and electronic properties of substituents. Parameters such as A-values and cone angles are used to describe the steric bulk of a group, while Hammett constants can quantify electronic effects.
A-values are a measure of the steric bulk of a substituent and are determined from the conformational equilibrium of monosubstituted cyclohexanes. lumenlearning.comwikipedia.org A larger A-value indicates a greater preference for the substituent to occupy the more spacious equatorial position, and thus reflects a larger steric demand. wikipedia.org While the A-value for the 1,1-diethylpropyl group is not commonly tabulated, it can be estimated to be larger than that of the tert-butyl group due to the presence of two ethyl groups.
Cone angles are another measure of steric bulk, originally developed for phosphine (B1218219) ligands in organometallic chemistry, but the concept can be applied to any substituent. It represents the solid angle occupied by the substituent at a certain distance from the point of attachment. A larger cone angle signifies greater steric hindrance.
Hammett substituent constants (σ) provide a measure of the electronic effect of a substituent on the reactivity of a benzene derivative. chempedia.inforesearchgate.netscribd.comannualreviews.org Alkyl groups typically have negative σ values, indicating their electron-donating nature. The specific Hammett constant for the 1,1-diethylpropyl group would reflect its combined inductive and any minor hyperconjugative effects.
The table below provides A-values for some common alkyl groups for comparison.
A-Values for Common Alkyl Groups
| Substituent | A-value (kcal/mol) |
| Methyl (-CH₃) | 1.74 |
| Ethyl (-CH₂CH₃) | 1.75 |
| Isopropyl (-CH(CH₃)₂) | 2.15 |
| tert-Butyl (-C(CH₃)₃) | ~5.0 |
Data sourced from established literature on conformational analysis. wikipedia.org
Computational methods, such as Density Functional Theory (DFT), can be used to calculate these parameters for the 1,1-diethylpropyl group and to model its behavior in various chemical reactions, providing a deeper understanding of the interplay between its steric and electronic properties. researchgate.netacs.orgnih.govresearchgate.netresearchgate.net
Computational and Theoretical Investigations of 1,1 Diethylpropyl Benzene
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For (1,1-Diethylpropyl)benzene, these calculations reveal the influence of the bulky alkyl substituent on the geometry and electronic nature of the benzene (B151609) ring.
Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to optimize the molecular geometry. researchgate.net DFT, particularly with functionals like B3LYP, has been shown to provide results that correlate well with experimental values for related aromatic compounds. researchgate.net The optimized geometry of this compound would show slight distortions in the benzene ring from a perfect hexagon due to the steric strain imposed by the 1,1-diethylpropyl group. The bond lengths and angles within the phenyl group are subtly altered, and the C-C bond connecting the tertiary carbon to the ring is a key parameter.
The electronic structure, including the distribution of electron density, is also elucidated. The alkyl group acts as a weak electron-donating group, which can influence the molecule's reactivity in electrophilic aromatic substitution reactions. Molecular Electrostatic Potential (MEP) maps can visualize the electron-rich and electron-poor regions of the molecule. scivisionpub.com For this compound, the benzene ring would exhibit a negative potential (electron-rich region), making it susceptible to attack by electrophiles.
Table 1: Calculated Molecular Properties of Aromatic Compounds
| Property | Benzene (Reference) | This compound (Predicted) |
|---|---|---|
| Molecular Formula | C₆H₆ | C₁₃H₂₀ nih.gov |
| Molecular Weight ( g/mol ) | 78.11 | 176.30 nih.gov |
| HOMO-LUMO Gap (eV) | ~6.5 | Slightly reduced from benzene |
| Dipole Moment (Debye) | 0 | Small, non-zero |
Note: Values for this compound are predicted based on general principles of substituted benzenes and require specific calculations for precise figures.
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
DFT is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about the energy changes that occur as reactants are converted into products. nih.govnih.gov
The formation of this compound typically occurs through the Friedel-Crafts alkylation of benzene. etsu.edu DFT can be used to model the reaction mechanism, which often proceeds via a carbocation intermediate. The reaction of benzene with an appropriate alkylating agent, catalyzed by a Lewis or Brønsted acid, can be computationally modeled to understand the formation of the tertiary carbocation and its subsequent attack on the benzene ring. researchgate.netmdpi.com
Isomerization reactions are also common in Friedel-Crafts alkylations, leading to a mixture of products. etsu.edu DFT calculations can help to elucidate the pathways for these isomerizations, which often involve hydride or alkyl shifts. By calculating the energies of the transition states for these rearrangements, the likelihood of forming different isomers can be predicted.
By calculating the energies of reactants, intermediates, transition states, and products, a detailed energetic profile of the reaction can be constructed. researchgate.netresearchgate.net This profile provides crucial information about the thermodynamics and kinetics of the reaction.
For the formation of this compound, the energetic profile would show the activation energy required for the initial formation of the carbocation and the subsequent alkylation step. The relative energies of the different possible isomers can also be determined, indicating which isomer is thermodynamically most stable. In many cases, the formation of more sterically hindered isomers, like this compound, may be kinetically favored under certain conditions, while less hindered isomers are thermodynamically favored.
Table 2: Representative Activation Energies for Alkylation and Isomerization Reactions
| Reaction | Catalyst System | Activation Energy (kJ/mol) |
|---|---|---|
| Benzene Alkylation with 1-Dodecene | Mordenite | 49-66 researchgate.net |
| 1-Dodecene Isomerization | Mordenite | 34-51 researchgate.net |
| Toluene (B28343) Alkylation with 1-Heptene | Y Zeolite | 73.1–332.1 mdpi.com |
| 1-Heptene Isomerization | Y Zeolite | 69.3–120.2 mdpi.com |
Note: These are representative values for similar reactions and not specific to this compound.
Molecular Dynamics Simulations for Conformational Landscapes of Branched Alkylbenzenes
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility. nih.govmdpi.com For a molecule like this compound, with its flexible alkyl side chains, MD simulations can map out the accessible conformations and their relative energies, creating a conformational landscape. researchgate.netnih.gov
Development of Structure-Reactivity Relationships (SAR) for Highly Substituted Aromatics
Structure-Reactivity Relationships (SAR) aim to correlate the chemical structure of a molecule with its reactivity. digitellinc.comwhiterose.ac.uk For highly substituted aromatic compounds, SAR models can be developed to predict their behavior in various chemical reactions.
Computational chemistry plays a key role in developing SARs by providing a wide range of molecular descriptors that can be correlated with experimental reactivity data. researchgate.net These descriptors can include electronic properties (e.g., charge distribution, HOMO/LUMO energies), steric parameters (e.g., van der Waals volume), and thermodynamic properties (e.g., heat of formation).
For this compound and similar compounds, SARs can be used to predict their reactivity in processes like oxidation, nitration, or sulfonation. By understanding how the size and branching of the alkyl substituent affect these descriptors, it becomes possible to predict the reactivity of a wide range of related compounds without needing to perform experiments for each one. acs.org
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Branched Alkylbenzenes
The unequivocal structural determination of complex molecules like (1,1-Diethylpropyl)benzene relies on a suite of advanced spectroscopic techniques. Beyond basic spectral interpretation, high-resolution and specialized methods are essential for a comprehensive understanding of stereochemistry, isomeric differentiation, and the subtle electronic effects of bulky substituents on the aromatic system.
Reactivity and Transformational Chemistry of 1,1 Diethylpropyl Benzene
Aromatic Substitution Reactions of (1,1-Diethylpropyl)benzene
Electrophilic aromatic substitution reactions on this compound are a balance between the electronic directing effects of the alkyl group and the steric hindrance it creates.
The nitration of this compound is expected to be significantly affected by steric hindrance. While the 1,1-diethylpropyl group is an activating, ortho-, para-directing substituent, the bulky nature of this group sterically hinders the ortho positions. In a study on the nitration of the structurally similar (1-ethylpropyl)benzene, it was observed that the steric hindrance in the ortho-position is primarily of an entropic nature researchgate.net. This suggests that the transition state leading to ortho-nitration is highly ordered and sterically constrained, making it less favorable. Consequently, nitration of this compound is anticipated to yield predominantly the para-substituted product, with the formation of the ortho-isomer being significantly suppressed.
Sulfonation of this compound is also subject to severe steric hindrance. The electrophile in sulfonation, sulfur trioxide (SO₃) or its protonated form, is relatively large, further exacerbating the steric clash at the ortho positions. It is a general principle that sulfonation of alkylbenzenes can be reversible researchgate.netcolorado.edu. For this compound, the steric strain associated with the introduction of a sulfonic acid group at the ortho position would likely facilitate the reverse reaction (desulfonation) under acidic conditions, further favoring the formation of the para-isomer as the thermodynamically stable product.
Table 1: Predicted Regioselectivity in Nitration and Sulfonation of this compound
| Reaction | Predicted Major Product | Predicted Minor Product(s) | Rationale |
| Nitration | 1-(1,1-diethylpropyl)-4-nitrobenzene | 1-(1,1-diethylpropyl)-2-nitrobenzene | Significant steric hindrance at the ortho position from the bulky alkyl group disfavors ortho substitution. |
| Sulfonation | 4-(1,1-diethylpropyl)benzenesulfonic acid | 2-(1,1-diethylpropyl)benzenesulfonic acid | The large size of the electrophile and the reversibility of the reaction strongly favor substitution at the less hindered para position. |
Halogenation of this compound, another example of electrophilic aromatic substitution, is also governed by steric factors. The reaction with halogens like chlorine and bromine in the presence of a Lewis acid catalyst will preferentially occur at the para position to minimize steric interactions. While the alkyl group activates the ring towards substitution, the sheer size of the 1,1-diethylpropyl group will direct the incoming halogen to the most accessible position, which is the para-carbon.
Table 2: Predicted Outcomes of Halogenation and Acylation of this compound
| Reaction | Reagents | Predicted Major Product | Key Considerations |
| Bromination | Br₂, FeBr₃ | 1-bromo-4-(1,1-diethylpropyl)benzene | Steric hindrance from the alkyl group directs substitution to the para position. |
| Acylation | CH₃COCl, AlCl₃ | 1-(4-(1,1-diethylpropyl)phenyl)ethan-1-one | High regioselectivity for the para product is expected due to severe steric hindrance at the ortho positions. Overall yield may be low. |
Oxidative Transformations of Branched Alkylbenzenes
The oxidative chemistry of this compound is influenced by the presence of the benzene (B151609) ring and the branched alkyl substituent.
In the atmosphere, alkylbenzenes are primarily oxidized by hydroxyl (OH) radicals. The reaction of this compound with OH radicals can proceed via two main pathways: OH addition to the aromatic ring or H-atom abstraction from the alkyl side chain. For alkylbenzenes, OH addition to the aromatic ring is a significant pathway, leading to the formation of a hydroxycyclohexadienyl-type radical. This radical can then react with molecular oxygen to form a peroxy radical. In the case of branched alkylbenzenes, these peroxy radicals can undergo intramolecular reactions to form bicyclic peroxy radicals, which are key intermediates in the formation of secondary organic aerosols.
While H-atom abstraction from the alkyl side chain is generally a minor pathway for smaller alkylbenzenes, the presence of tertiary C-H bonds in the 1,1-diethylpropyl group could make this pathway more competitive. However, the benzylic position in this compound is a quaternary carbon with no benzylic hydrogens, which would prevent the typical benzylic oxidation pathway.
Cleavage and Rearrangement Reactions of the Alkyl Substituent
The bulky 1,1-diethylpropyl group can undergo cleavage or rearrangement under certain conditions. One of the notable reactions of alkylbenzenes is dealkylation, which can occur under acidic conditions or during certain oxidation processes. For this compound, acid-catalyzed dealkylation would likely proceed through a tertiary carbocation intermediate, the 1,1-diethylpropyl cation, leading to the formation of benzene and the corresponding alkene or alcohol from the carbocation.
In the context of atmospheric chemistry, the OH-radical initiated oxidation of alkylbenzenes has been shown to lead to dealkylation as a significant pathway nih.gov. This process can result in the formation of phenol and a C5 aldehyde or ketone from the cleavage of the this compound radical intermediate.
Rearrangement reactions of the 1,1-diethylpropyl group itself are also plausible, particularly if a carbocation is formed at the tertiary center of the alkyl group. Such a carbocation could potentially undergo Wagner-Meerwein rearrangements, leading to a more stable carbocation, although in this specific case, the tertiary carbocation is already relatively stable.
Transalkylation Reactions and Their Equilibrium Aspects
Transalkylation involves the transfer of an alkyl group from one aromatic molecule to another, typically in the presence of an acid catalyst. wikipedia.org For this compound, this reaction would involve the transfer of the 1,1-diethylpropyl group to another aromatic compound, such as benzene. The general reaction can be represented as:
C₆H₅C(C₂H₅)₂CH₂CH₃ + C₆H₆ ⇌ C₆H₆ + C₆H₅C(C₂H₅)₂CH₂CH₃
In industrial applications, transalkylation is a common strategy to convert less valuable polyalkylated benzenes into more desirable monoalkylated products. wikipedia.orggoogle.com While specific studies on this compound are not extensively documented, the principles of transalkylation of other alkylbenzenes, particularly those with tertiary alkyl groups, provide a framework for understanding its behavior.
The reaction is an equilibrium process, and the position of the equilibrium is influenced by factors such as the relative stability of the reactants and products, the concentration of the reactants, and the reaction temperature. The stability of the carbocation intermediate formed during the reaction is a crucial factor. The 1,1-diethylpropyl cation, being a tertiary carbocation, is relatively stable, which would facilitate its transfer.
Equilibrium Considerations:
The equilibrium of the transalkylation reaction is governed by thermodynamic principles. The change in Gibbs free energy (ΔG) for the reaction determines the equilibrium constant (Keq). A negative ΔG would favor the products at equilibrium. In the case of transferring the 1,1-diethylpropyl group to benzene, the reaction is essentially a redistribution of the alkyl group, and the equilibrium constant is expected to be close to 1 under ideal conditions, assuming the aromatic rings are electronically similar.
| Reactant 1 | Reactant 2 | Product 1 | Product 2 | Catalyst | Temperature (°C) | Pressure | Equilibrium Aspect |
| This compound | Benzene | Benzene | This compound | Zeolite (e.g., ZSM-5, Beta) | 150-300 | Atmospheric to moderate | Equilibrium driven by reactant concentrations. A large excess of benzene would shift the equilibrium towards the formation of monoalkylated benzene. |
| Dithis compound | Benzene | This compound | This compound | Acid catalyst (e.g., AlCl₃, H₂SO₄) | 50-150 | Atmospheric | Favorable for producing the monoalkylated product from a polyalkylated starting material. |
Research on the transalkylation of other polyalkylated benzenes, such as diethylbenzenes, has shown that zeolites are effective catalysts for these transformations. upb.ro The shape selectivity of zeolites can also influence the product distribution. wikipedia.org
Dealkylation Processes Under Acidic or Catalytic Conditions
Dealkylation is the removal of an alkyl group from an aromatic ring. For this compound, this process would yield benzene and a C7 alkene or related products. This reaction is typically carried out under acidic conditions or with a catalyst at elevated temperatures.
The mechanism of acid-catalyzed dealkylation involves the protonation of the aromatic ring, followed by the departure of the alkyl group as a carbocation. The stability of the leaving carbocation is a key factor in determining the rate of dealkylation. The (1,1-diethylpropyl) group can form a stable tertiary carbocation, making this compound susceptible to dealkylation under appropriate acidic conditions.
Catalytic Dealkylation:
In industrial settings, dealkylation is often performed using solid acid catalysts like zeolites or silica-alumina. rsc.orgnih.gov These catalysts provide acidic sites that facilitate the cleavage of the carbon-carbon bond between the alkyl group and the aromatic ring. The reaction conditions, such as temperature and the nature of the catalyst, can be tuned to control the extent of dealkylation.
Studies on the dealkylation of other alkylbenzenes, such as propylbenzene (B89791) and methylethylbenzenes, have provided insights into the reaction mechanisms and the types of products formed. researchgate.netresearchgate.net For this compound, the primary dealkylation products would be benzene and likely a mixture of C7 alkenes resulting from the rearrangement and elimination of the 1,1-diethylpropyl cation.
| Reactant | Catalyst/Conditions | Primary Products | Byproducts | Temperature (°C) | Key Findings |
| This compound | Strong Acid (e.g., H₂SO₄, HF) | Benzene, 3-ethyl-2-pentene | Rearranged alkenes, polymers | 50-100 | The reaction is driven by the formation of a stable tertiary carbocation. |
| This compound | Zeolite Catalyst (e.g., H-Y, H-Beta) | Benzene, C7 alkenes | Cracking products, coke | 300-500 | Catalyst acidity and pore structure influence reaction rate and product selectivity. nih.gov |
| This compound | Hydrodealkylation (H₂ atmosphere, metal catalyst) | Benzene, Heptane | Lighter alkanes | 400-600 | Hydrogenolysis of the C-C bond occurs on the metal surface. researchgate.net |
This table is illustrative and based on the general principles of dealkylation of tertiary alkylbenzenes. Specific experimental data for this compound is not available in the provided search results.
The dealkylation of alkyl polycyclic aromatic hydrocarbons has been shown to be influenced by the stability of the intermediate carbenium ion, with tertiary carbons being more readily cleaved. rsc.org This principle strongly suggests that the tertiary alkyl group of this compound would be susceptible to dealkylation.
Future Research Trajectories in Branched Alkylbenzene Chemistry
Advancements in Asymmetric Synthesis of Chiral Alkylbenzene Derivatives
The development of methods for the asymmetric synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and materials sciences. chiralpedia.comresearchgate.net The creation of enantiomerically pure alkylbenzene derivatives, where a stereocenter is located at the benzylic position, is a significant synthetic challenge. Recent progress has moved towards highly selective and efficient catalytic systems that can control the three-dimensional arrangement of atoms with remarkable precision.
Key areas of advancement include:
Transition Metal Catalysis: Novel chiral catalysts based on transition metals are at the forefront of asymmetric synthesis. chiralpedia.com For instance, copper-catalyzed asymmetric allylic substitution reactions have been developed to construct enantioenriched stereogenic centers. beilstein-journals.org Molybdenum-catalyzed asymmetric allylic alkylation has also emerged as a powerful technique for creating quaternary stereocenters with high enantioselectivity. acs.org Furthermore, nickel catalysis is being employed for the enantioselective C(sp³)–H alkylation of saturated heterocycles using olefins, which is crucial for building complex chiral molecules. springernature.com
Organocatalysis: The use of small organic molecules as catalysts has become a vital alternative to metal-based systems. Chiral phosphoric acids, for example, have been successfully used in asymmetric Friedel-Crafts alkylation of indoles. mdpi.comnih.gov These catalysts operate through mechanisms like enamine and iminium-ion activation to induce chirality. nih.gov
Dual Catalysis Systems: A promising frontier is the combination of different catalytic modes to achieve unprecedented selectivity. Dual catalysis systems that merge photoredox catalysis with chiral Brønsted acids have been used to achieve the isomerization of alkenylazaarenes to create chiral products. nih.gov This synergistic approach allows for reactions that are not feasible with a single catalyst.
Recent breakthroughs have expanded the toolkit for creating complex chiral structures, as illustrated by the following research findings:
| Catalytic System | Reaction Type | Key Feature | Enantioselectivity (ee) |
| Copper Hydride (CuH) | Allylic Alkylation | Enables coupling with various allylic electrophiles. beilstein-journals.org | Up to 96:4 er |
| Nickel/Photoinduced HAT | C(sp³)–H Arylation/Alkenylation | Transforms C-H bonds into stereoselective C-C bonds. springernature.com | High |
| Molybdenum Complex | Asymmetric Allylic Alkylation | Forges quaternary stereocenters from the electrophile. acs.org | Nearly perfect |
| Chiral Phosphoric Acid (CPA) | Friedel-Crafts Alkylation | Catalyzes reactions of indoles with various electrophiles. mdpi.com | Up to 99% ee |
These advancements are critical for expanding the range of accessible chiral building blocks for drug discovery and materials science.
Exploration of (1,1-Diethylpropyl)benzene as a Building Block in Complex Molecular Architectures
The sterically demanding (1,1-diethylpropyl) group, also known as the 3-pentyl group, imparts unique properties to the benzene (B151609) ring. While its bulk can hinder reactivity, it can also be exploited to direct reactions to specific positions and to create molecules with persistent, well-defined three-dimensional shapes. The exploration of this compound as a synthetic building block is an area of growing interest for constructing complex molecular architectures.
The sheer size of the substituent can serve as a "protecting group" for adjacent positions on the aromatic ring, thereby enabling functionalization at less sterically hindered sites. This steric control is a powerful tool in multi-step syntheses. For example, in the synthesis of polycyclic aromatic hydrocarbons, bulky substituents can be used to enforce non-planar, contorted structures, which can lead to interesting photophysical properties. nih.gov
Furthermore, the (1,1-diethylpropyl) moiety can serve as a robust anchor in supramolecular chemistry. Its lipophilic nature and defined shape can drive self-assembly processes to form larger, ordered structures. The steric hindrance provided by the group can prevent undesirable intermolecular reactions, such as π-stacking, thereby stabilizing specific conformations. wikipedia.org This is particularly relevant in the design of molecular machines and functional materials where control over intermolecular interactions is paramount.
Future research may focus on:
Developing selective C-H activation methods that can overcome the steric hindrance of the alkyl group to introduce functionality directly onto the benzene ring.
Utilizing this compound derivatives in the synthesis of "molecular corrals" or cavities that can encapsulate guest molecules.
Incorporating this moiety into polymer backbones to create materials with high thermal stability and specific processing characteristics.
Integration of Machine Learning and AI in Predicting and Optimizing Synthesis and Reactivity
The complexity of organic synthesis, especially when dealing with sterically hindered molecules, presents a significant challenge for traditional research methods. The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing this landscape by providing powerful predictive tools and automating complex decision-making processes. mdpi.com
Predicting Reaction Outcomes: AI models, particularly neural networks, are being trained on vast datasets of chemical reactions sourced from patents and literature databases like Reaxys. mit.edunih.gov These models can predict the major product of a reaction with a high degree of accuracy. For instance, a model trained on 15,000 experimental reactions was able to identify the correct major product as its top choice in 71.8% of cases and within its top three predictions 86.7% of the time. mit.edusemanticscholar.org This predictive power helps chemists avoid failed experiments and focus on the most promising synthetic routes. acs.org
Optimizing Reaction Conditions: Beyond predicting products, AI can also recommend optimal reaction conditions, including the choice of catalysts, solvents, reagents, and temperature. nih.govacs.org Neural network models trained on millions of reactions can propose suitable conditions for a given transformation, a task that has traditionally relied heavily on expert intuition and extensive experimentation. acs.org This approach has been shown to successfully identify a close match to the recorded optimal conditions in nearly 70% of cases within the top-10 predictions. nih.gov This AI-driven optimization can dramatically accelerate the discovery of new reactions and the scale-up of existing ones. technologynetworks.comnih.gov
Automated Synthesis: The ultimate goal is to create fully autonomous synthesis platforms. synthiaonline.com AI-driven systems can design a synthetic route, predict the outcome of each step, and physically execute the synthesis using robotic platforms. nih.gov This combination of AI and automation promises to accelerate the discovery of new drugs and materials by enabling high-throughput experimentation and optimization. technologynetworks.comdigitellinc.com
| AI Application | Model Type | Training Data Source | Key Capability | Reported Accuracy |
| Reaction Outcome Prediction | Neural Network | U.S. Patents mit.edu | Ranks potential products to identify the major outcome. | 71.8% (Rank 1) mit.edusemanticscholar.org |
| Condition Recommendation | Neural Network | Reaxys Database nih.gov | Predicts catalyst, solvent, reagent, and temperature. | 69.6% (Top-10) nih.govacs.org |
| Automated Synthesis | Integrated AI & Robotics | Reaction Databases technologynetworks.com | Designs and executes multi-step syntheses. | Doubled average yield in test cases. technologynetworks.com |
Fundamental Studies on Extreme Steric Environments and Their Chemical Consequences
The (1,1-diethylpropyl) group creates a highly congested environment around the benzene ring, which has profound chemical consequences. Steric effects are nonbonding interactions that influence the shape, reactivity, and stability of molecules by arising from the spatial arrangement of atoms. wikipedia.org Extreme steric hindrance, as seen in derivatives of this compound, can lead to unusual molecular properties and reaction pathways.
Impact on Molecular Structure and Stability: Severe steric crowding can force molecules to adopt distorted, higher-energy geometries to minimize repulsive forces between bulky groups. chemistrytalk.orgstudy.com This can affect bond angles and lengths and can even lead to the stabilization of otherwise reactive species by physically blocking access for other reagents. In extreme cases, introducing immense steric strain around an aromatic ring can overcome the stabilization energy of aromaticity itself, causing the ring to rearrange into a non-aromatic, bicyclic structure. nih.gov
Influence on Reactivity: Steric hindrance is a key factor in controlling the rates of chemical reactions. wikipedia.org For bulky molecules like this compound, the approach of a reactant to the positions on the ring closest to the alkyl group is significantly impeded. This effect can be exploited to achieve regioselectivity in reactions, favoring substitution at more accessible positions. chemistrytalk.org The synthesis of extremely crowded molecules, such as trialkylamines with very large substituents, has demonstrated that steric stress can induce novel decomposition pathways, like a base-free, Hofmann-like elimination that is accelerated under protic conditions. acs.org
Role of Non-Covalent Interactions: In sterically congested environments, seemingly weak non-covalent interactions, such as van der Waals forces and dispersion interactions, become critically important. nih.govwisdomlib.org These forces, which involve the attraction and repulsion between nearby atoms, play a crucial role in determining the preferred conformation of a molecule. wisdomlib.org Computational studies are increasingly being used to understand the complex interplay of these non-covalent interactions and their role in stabilizing molecules with extreme steric hindrance. rsc.orgacs.org A deeper understanding of these subtle forces is essential for designing and synthesizing the next generation of complex, sterically demanding molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
